molecular formula C13H20O7S B1591109 Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside CAS No. 84635-54-1

Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside

Cat. No. B1591109
CAS RN: 84635-54-1
M. Wt: 320.36 g/mol
InChI Key: JOLBZRHXWOHZNS-MCNNAKBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 320.36 and its molecular formula is C13H20O7S .


Molecular Structure Analysis

The SMILES representation of Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is CC(O[C@H]1C@@H=O)C)SC)OC(C)=O)=O . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is a solid at 20°C . It should be stored at a temperature below 0°C . It is heat sensitive .

Scientific Research Applications

Application 1: Crystal Polymorphism Study

  • Summary of the Application : The polymorphism of the glycoside donor methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-d-glucopyranouronate has been investigated . This study is significant in determining the stability of the compounds as materials .
  • Methods of Application/Experimental Procedures : Two polymorphic forms (labelled Forms I and II) have been elucidated and fully characterised by DSC, PXRD and single crystal analysis, both crystallizing in the space group P21 .
  • Results/Outcomes : Form I was obtained by crystallization from a wide range of solvents, while Form II was obtained only from ethyl acetate or isopropanol on certain occasions . All three molecules in the two polymorphs differ significantly in their conformations, especially with respect to the methyl carboxylate and trichloroacetimidoyl groups .

Application 2: α-Glucuronidation

  • Summary of the Application : Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is used in the synthesis of α-glucuronides .
  • Methods of Application/Experimental Procedures : Some terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters were synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols in the presence of bis (trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) in good yields .
  • Results/Outcomes : The predominant α-selectivity at the anomer position is caused via transition state in which the neighboring group participation of the methoxycarbonyl group at C-6 stabilizes the oxonium intermediate by forming 1 C 4 conformation .

Application 3: Synthesis of Glycosides of Glucuronic

  • Summary of the Application : Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is used in the synthesis of glycosides of glucuronic acids .
  • Methods of Application/Experimental Procedures : Selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate gave methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate 67, followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate 28 in good yield .
  • Results/Outcomes : The synthesis of uronic acid glycosides is particularly challenging, because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position .

Application 4: Synthesis of Prodrugs

  • Summary of the Application : Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is used in the synthesis of prodrugs .
  • Methods of Application/Experimental Procedures : The synthesis involves the use of uronic acids attached to an aglycone through the anomeric carbon atom forming O-glycosidic bonds .
  • Results/Outcomes : The synthesis of metabolites of bioactive molecules and oligosaccharides in a regio- and stereoselective manner .

Application 5: Synthesis of Glycosaminoglycans

  • Summary of the Application : Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is used in the synthesis of glycosaminoglycans .
  • Methods of Application/Experimental Procedures : In uronidation reactions, uronic acids are attached to an aglycone through the anomeric carbon atom forming O-glycosidic bonds .
  • Results/Outcomes : The synthesis of uronic acid glycosides is particularly challenging, because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position .

Application 6: Synthesis of Complex Oligosaccharides

  • Summary of the Application : Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is used in the synthesis of complex oligosaccharides .
  • Methods of Application/Experimental Procedures : Different methodologies have been investigated in order to overcome this drawback and to develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .
  • Results/Outcomes : The synthesis of metabolites of bioactive molecules and oligosaccharides in a regio- and stereoselective manner .

Future Directions

The future directions of Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside are likely to be determined by the needs of life science research. As a biochemical reagent, it could be used in a variety of studies and experiments .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBZRHXWOHZNS-MCNNAKBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556353
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside

CAS RN

84635-54-1
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.